3-Bromo-5-(difluoromethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

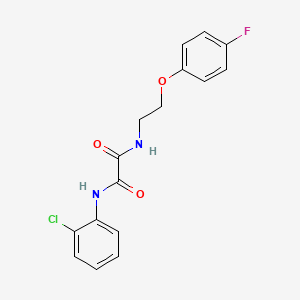

3-Bromo-5-(difluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4BrF2N and a molecular weight of 232.02 . It is used in research and has potential applications in various fields .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(difluoromethyl)benzonitrile consists of a benzene ring with a nitrile group (C≡N) and a difluoromethyl group (CF2H) attached to it . The bromine atom is also attached to the benzene ring .Physical And Chemical Properties Analysis

3-Bromo-5-(difluoromethyl)benzonitrile is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Radioligand Imaging in Brain Research

- A study by Siméon et al. (2012) explored the use of derivatives of benzonitrile, specifically [18F]SP203, as radioligands for imaging brain metabotropic glutamate 5 receptors (mGluR5) using PET in monkeys. They synthesized [11C]SP203, a derivative with a shorter half-life, allowing for multiple scanning sessions in the same subject in a single day. This compound showed promising results as a potential PET radioligand for studying human brain mGluR5, despite its instability in monkey blood (Siméon et al., 2012).

Herbicide Degradation and Environmental Impact

- Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, such as bromoxynil, and their environmental impact. The study highlighted the persistence of certain metabolites in the environment, emphasizing the need for detailed environmental fate assessments of these herbicides (Holtze et al., 2008).

Photosynthesis Inhibition Studies

- Research by Szigeti et al. (1982) investigated the effects of 3,5-disubstituted 4-hydroxy-benzonitriles, including bromoxynil, on photosynthetic parameters in spinach and wheat. This study provided insights into the varying effectiveness of these compounds, contributing to our understanding of their mode of action as photosynthesis inhibitors (Szigeti et al., 1982).

Organometallic Synthesis

- Porwisiak and Schlosser (1996) explored the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a versatile starting material in organometallic synthesis. This study opened avenues for various synthetically useful reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).

Molecule-Based Magnets

- Research by Ren et al. (2002) on ion-pair complexes containing bromo compounds, like RbzPyNi(mnt)(2), revealed unusual magnetic properties associated with structural phase transitions. These findings are significant for the development of one-dimensional molecule-based magnets (Ren et al., 2002).

Electrochemical Applications

- Huang et al. (2014) investigated the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high voltage lithium-ion batteries. Their findings demonstrated improved cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, highlighting the potential of such additives in enhancing battery performance (Huang et al., 2014).

Safety and Hazards

3-Bromo-5-(difluoromethyl)benzonitrile should be handled with care. It is recommended to avoid contact with skin and eyes, and not to breathe dust. If swallowed, seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place and kept in a tightly closed container .

Mécanisme D'action

Target of Action

It’s known that compounds with similar structures are often used in the synthesis of drugs .

Mode of Action

It’s known that the compound can be used in the synthesis of other compounds, such as selinexor .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of other compounds, which may affect various biochemical pathways .

Pharmacokinetics

It’s known that the compound can be used in the synthesis of other compounds, which may have different adme properties .

Result of Action

It’s known that the compound can be used in the synthesis of other compounds, which may have different molecular and cellular effects .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature .

Propriétés

IUPAC Name |

3-bromo-5-(difluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEOHZWKAWBOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2915437.png)

![2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2915443.png)

![Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2915445.png)

![N-(3-chloro-4-fluorobenzyl)-3-[3-(3-methylphenyl)isoxazol-4-yl]propanamide](/img/structure/B2915451.png)

![N-phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2915452.png)